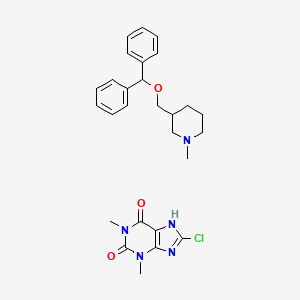
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is a boronic acid derivative with the molecular formula C14H22BN3O3 and a molecular weight of 291.16 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol typically involves the reaction of 6-Amino-5-(dimethylcarbamoyl)pyridine with pinacol borane. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Applications De Recherche Scientifique
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable boronic ester bonds.
Material Science: Used in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol involves the formation of boronic ester bonds with various substrates. These bonds are stable yet reversible, making the compound useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar types of reactions.
6-(Piperidin-1-yl)pyridine-3-boronic Acid Pinacol Ester: A structurally similar compound with different functional groups.
Uniqueness
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C14H26BN3O5 |
|---|---|
Poids moléculaire |
327.19 g/mol |
Nom IUPAC |
[6-amino-5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid;2,3-dimethylbutane-2,3-diol |
InChI |
InChI=1S/C8H12BN3O3.C6H14O2/c1-12(2)8(13)6-3-5(9(14)15)4-11-7(6)10;1-5(2,7)6(3,4)8/h3-4,14-15H,1-2H3,(H2,10,11);7-8H,1-4H3 |
Clé InChI |
KMXOYODABVVUNK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N)C(=O)N(C)C)(O)O.CC(C)(C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


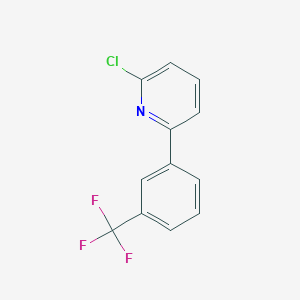
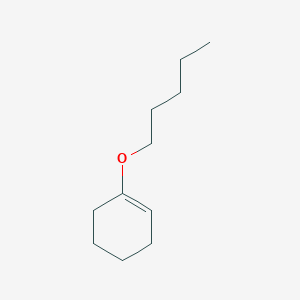
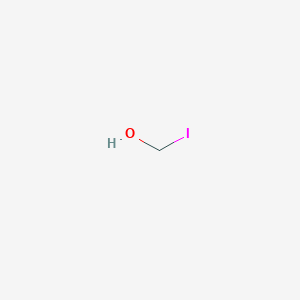
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

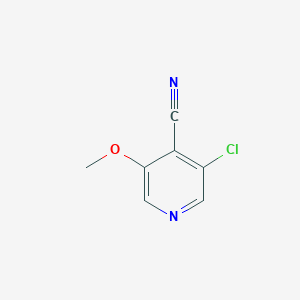
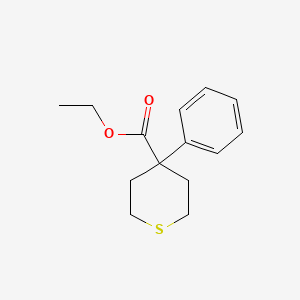

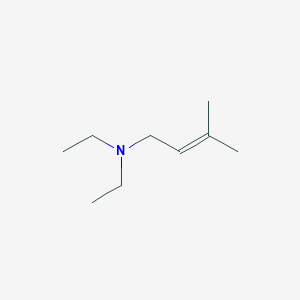
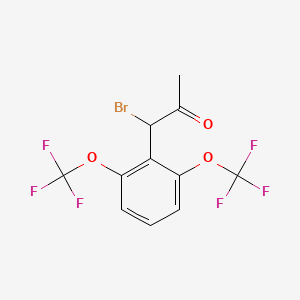

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)

